molecular formula C8H9NO4 B1454352 Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate CAS No. 39822-24-7

Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate

Cat. No.: B1454352
CAS No.: 39822-24-7
M. Wt: 183.16 g/mol
InChI Key: DDGGRLBSJPCTAQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns arising from the cyclopropane ring protons and the methyl ester groups. The cyclopropane protons appear in the typical range for three-membered ring systems, generally between 1.0 and 2.5 parts per million, with the exact chemical shifts influenced by the electron-withdrawing effects of the adjacent substituents.

The methyl groups of the ester functionalities generate singlet signals typically observed around 3.7 to 3.9 parts per million, representing the methoxy protons attached to the ester oxygen atoms. The chemical shift values for these protons reflect the electron-withdrawing influence of the carbonyl groups and may show slight variations depending on the specific conformational preferences of each ester group. The integration ratios confirm the presence of six protons from the two methyl ester groups and the appropriate number of protons from the cyclopropane ring system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon environments and provides information about the electronic nature of each carbon atom in the molecule. The carbonyl carbons of the ester groups typically appear in the range of 165 to 175 parts per million, reflecting their sp² hybridization and the electron-withdrawing nature of the attached oxygen atoms. The cyano carbon exhibits a characteristic signal around 115 to 120 parts per million, consistent with the carbon-nitrogen triple bond environment.

The cyclopropane carbon atoms show distinctive chemical shifts that reflect their unique bonding environment and the influence of the attached substituents. The quaternary carbon bearing the cyano group and one ester functionality appears significantly downfield compared to the other cyclopropane carbons due to the multiple electron-withdrawing substituents. The methyl carbon atoms of the ester groups typically resonate around 52 to 54 parts per million, characteristic of methoxy carbons in ester functionalities.

Infrared and Mass Spectrometric Features

Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The carbonyl stretching vibrations of the ester groups appear as strong, sharp peaks in the region between 1735 and 1750 wavenumbers, consistent with aliphatic ester functionalities. The exact position of these peaks depends on the electronic environment and conformational effects within the molecule.

The cyano group generates a distinctive and intense absorption band in the region between 2240 and 2260 wavenumbers, characteristic of carbon-nitrogen triple bond stretching vibrations. This peak is typically sharp and well-defined, making it an excellent diagnostic feature for confirming the presence of the nitrile functionality. The position of the cyano stretch may be slightly influenced by the electron-withdrawing effects of the adjacent ester groups and the strained cyclopropane ring system.

Carbon-hydrogen stretching vibrations appear in the typical alkyl region between 2850 and 3000 wavenumbers, with contributions from both the cyclopropane ring protons and the methyl ester groups. The carbon-oxygen stretching vibrations of the ester groups contribute to the complex absorption pattern observed in the fingerprint region between 1000 and 1300 wavenumbers. Additional fingerprint absorptions arising from the cyclopropane ring system and various bending modes provide further structural confirmation.

Mass spectrometric analysis of this compound reveals the molecular ion peak at mass-to-charge ratio 183, corresponding to the molecular weight of the compound. The fragmentation pattern provides information about the relative stability of different portions of the molecule under electron impact conditions. Common fragmentation pathways likely include loss of methoxy groups from the ester functionalities and potential ring-opening reactions of the strained cyclopropane system. The base peak and other significant fragment ions provide structural confirmation and help distinguish this compound from potential isomers or related structures.

Comparative Analysis with Analogous Cyclopropane Dicarboxylates

The structural and spectroscopic properties of this compound can be better understood through comparison with related cyclopropane dicarboxylate derivatives. Dimethyl 1,1-cyclopropanedicarboxylate represents a closely related structural analog that lacks the cyano functionality but contains two ester groups at the same carbon position. This compound has a molecular formula of C₇H₁₀O₄ and a molecular weight of 158.15 grams per mole, making it lighter than the cyano-containing derivative by exactly 25 mass units, corresponding to the substitution of a hydrogen atom by a cyano group.

The comparison between these two compounds highlights the significant structural impact of introducing the cyano group. While dimethyl 1,1-cyclopropanedicarboxylate has both ester groups attached to the same carbon atom, the cyano-containing compound has the ester groups distributed between carbon-1 and carbon-2 of the ring. This difference in substitution pattern affects both the symmetry of the molecule and the distribution of electron-withdrawing effects around the ring system.

Dimethyl cis-1,2-cyclopropanedicarboxylate and dimethyl trans-1,2-cyclopropanedicarboxylate provide additional points of comparison for understanding the influence of stereochemistry on molecular properties. These compounds have the same molecular formula C₇H₁₀O₄ as the 1,1-dicarboxylate but differ in the relative stereochemical arrangement of the ester substituents. The cis isomer has both ester groups on the same face of the cyclopropane ring, while the trans isomer has them on opposite faces.

The following table summarizes key comparative data for these cyclopropane dicarboxylate derivatives:

Compound Molecular Formula Molecular Weight Substitution Pattern Key Spectroscopic Features
This compound C₈H₉NO₄ 183.16 1-cyano, 1,2-diester Cyano stretch ~2250 cm⁻¹, Ester C=O ~1745 cm⁻¹
Dimethyl 1,1-cyclopropanedicarboxylate C₇H₁₀O₄ 158.15 1,1-diester Ester C=O ~1745 cm⁻¹
Dimethyl cis-1,2-cyclopropanedicarboxylate C₇H₁₀O₄ 158.15 cis-1,2-diester Ester C=O ~1745 cm⁻¹
Dimethyl trans-1,2-cyclopropanedicarboxylate C₇H₁₀O₄ 158.15 trans-1,2-diester Ester C=O ~1745 cm⁻¹

The introduction of the cyano group in this compound significantly alters the electronic properties of the molecule compared to the simple diester analogs. The cyano group acts as a strong electron-withdrawing substituent, which affects the electron density distribution throughout the molecule and influences both chemical reactivity and spectroscopic properties. This electronic perturbation is reflected in subtle but measurable changes in the infrared carbonyl stretching frequencies and Nuclear Magnetic Resonance chemical shifts compared to the non-cyano analogs.

The steric environment around the cyclopropane ring also differs significantly between these compounds. The linear geometry of the cyano group creates a different steric profile compared to the additional ester group in the 1,1-dicarboxylate, potentially affecting conformational preferences and intermolecular interactions. The asymmetric substitution pattern in the cyano-containing compound contrasts with the higher symmetry of the 1,1-dicarboxylate, leading to different physical properties such as melting point, boiling point, and solubility characteristics.

Properties

IUPAC Name

dimethyl 1-cyanocyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6(10)5-3-8(5,4-9)7(11)13-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGGRLBSJPCTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Formation via α-Halogenocarboxylic Acid Derivatives and Malonate Esters

A patented method describes the reaction of α-halogenocarboxylic acid derivatives with malonic acid derivatives in the presence of a base and optional diluents, yielding cyclopropane-1,1,2-tricarboxylic acid derivatives. These intermediates can be converted to the target dicarboxylate by partial hydrolysis and decarboxylation steps.

  • Reactants:
    • α-Halogenocarboxylic acid derivative (R2 = alkoxycarbonyl or cyano; halogen = Br or Cl)
    • Malonic acid derivative (R and R1 = alkyl or cyano substituents)
  • Conditions:
    • Base: Sodium hydroxide or potassium hydroxide
    • Temperature: 0–100 °C for cyclopropane ring formation; 120–200 °C for decarboxylation
    • Solvents/Diluents: Methanol, water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
  • Workup:
    • Extraction with water-immiscible solvents (e.g., methylene chloride)
    • Drying over sodium sulfate
    • Concentration and purification by vacuum distillation

This process yields 3,3-dimethyl-2-cyano-cyclopropane-1-carboxylic acid methyl ester as an intermediate, which upon base hydrolysis and acidification produces trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid derivatives.

Direct Condensation of Ethylene Bromide with Malononitrile or 2-Cyanoacetamide

Academic research has explored more direct synthetic routes to cyclopropane derivatives with cyano and ester functionalities, aiming to reduce steps and improve yields.

  • Method:
    • Condensation of ethylene dibromide with malononitrile or 2-cyanoacetamide in the presence of sodium methoxide, sodium ethoxide, or sodium hydride as base catalysts.
    • Solvents: Dimethylformamide (DMF) preferred due to better yields compared to dimethyl sulfoxide (DMSO).
  • Outcomes:
    • Formation of cyclopropane-1,1-dicarbonitrile and related cyanocyclopropane esters.
    • Yields around 17–28% for multi-step conversions; direct condensation methods offer improved yields and fewer steps.
  • Notes:
    • Dehydration of amide intermediates with phosphorus pentoxide or phosphorus oxychloride converts amides to nitriles.
    • Side reactions with DMSO reduce yields due to hydride-solvent interactions.

Detailed Reaction Conditions and Yields

Step Reactants & Conditions Temperature Solvent/Diluent Base Yield (%) Notes
1 α-Halogenocarboxylic acid derivative + malonic acid derivative 0–100 °C Methanol, water, DMF, DMSO NaOH or KOH ~75 Formation of 3,3-dimethyl-2-cyano-cyclopropane-1-carboxylic acid methyl ester
2 Base hydrolysis of ester intermediate 10–50 °C Methanol, water NaOH (15%) 92 Conversion to trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid
3 Decarboxylation of acid intermediate 120–200 °C DMF or DMSO - - Partial decarboxylation to yield dicarboxylic acid derivatives
4 Direct condensation of ethylene dibromide with malononitrile Room temp to reflux DMF NaOMe, NaOEt, NaH 17–28 One-step synthesis attempts with improved yields over multi-step traditional routes
5 Dehydration of amide intermediates - - P2O5 or POCl3 16.7 Conversion of amides to nitriles in cyclopropane derivatives

Purification and Characterization

  • The crude products are typically purified by vacuum distillation, exploiting boiling points under reduced pressure.
  • Organic phases are dried over sodium sulfate and filtered before concentration.
  • Acidification of reaction mixtures precipitates the target dicarboxylic acid derivatives, which can be isolated by filtration and washing.
  • Melting points and boiling points are used for characterization (e.g., trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid melts at 217 °C).

Summary of Research Findings

  • The preparation of this compound involves multistep synthesis from halogenated carboxylic acid derivatives and malonate esters or direct condensation of ethylene bromide with nitrile-containing nucleophiles.
  • Base-catalyzed cyclopropanation and subsequent hydrolysis/decarboxylation steps are critical.
  • Polar aprotic solvents such as DMF and DMSO enhance reaction efficiency, though DMSO may cause side reactions with hydride bases.
  • Purification by vacuum distillation and extraction techniques yield high-purity products.
  • Direct condensation methods offer potential for improved yields and fewer synthetic steps, though overall yields remain moderate.

This comprehensive analysis consolidates the preparation methods of this compound from multiple authoritative patents and academic research, providing a professional and detailed guide for synthetic chemists.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate is primarily used as an intermediate in the synthesis of several pharmaceutical agents. Notably, it plays a crucial role in the production of:

  • Montelukast : A medication used to manage asthma and allergic rhinitis.
  • Ketorolac : A non-steroidal anti-inflammatory drug (NSAID) commonly used for pain relief.

The compound facilitates various chemical reactions that are essential for constructing complex molecular frameworks found in these drugs. For instance, it participates in ring-opening addition reactions with nucleophilic reagents, which are fundamental for synthesizing active pharmaceutical ingredients (APIs) .

Chemical Synthesis and Methodology

This compound is also utilized in the development of new synthetic methodologies. Its unique structural properties allow it to serve as a building block for creating more complex molecules. Some notable applications include:

  • Preparation of α-Diazo-β-ketoesters : These compounds are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
  • Synthesis of Cyano Compounds : The cyano group present in the compound can be transformed into other functional groups, enabling further chemical transformations .

Case Studies and Research Findings

Several studies have documented the applications of this compound in research settings:

Case Study 1: Synthesis Optimization

A study focusing on optimizing reaction conditions for synthesizing derivatives from this compound demonstrated high yields when using specific catalysts and solvents. The findings indicated that varying the temperature and reaction time significantly impacts the efficiency of the synthesis process .

Case Study 2: Biodegradable Polymers

Research has explored the incorporation of this compound into biodegradable polymer systems. The compound's reactivity allows it to form copolymers that exhibit desirable mechanical properties while being environmentally friendly .

Summary of Applications

Application AreaDescription
Pharmaceutical SynthesisIntermediate for Montelukast and Ketorolac synthesis
Organic SynthesisBuilding block for α-diazo-β-ketoesters and other cyano derivatives
Methodological DevelopmentUsed in developing new synthetic methodologies and optimizing reaction conditions
Biodegradable MaterialsIncorporation into biodegradable polymers for enhanced mechanical properties

Mechanism of Action

The mechanism of action of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The cyano and ester groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares dimethyl 1-cyanocyclopropane-1,2-dicarboxylate with analogous cyclopropane dicarboxylates and related esters, focusing on structural features, molecular properties, and reactivity:

Compound Name Structural Features Molecular Weight (g/mol) Key Reactivity/Applications Reference CAS/Study
This compound Cyclopropane + 2 ester groups + 1 nitrile Not reported Potential nitrile-mediated reactivity (e.g., nucleophilic addition) Discontinued
(1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate Chiral cyclopropane + 2 ester groups ~174.15 (calculated) Stereoselective synthesis; lacks nitrile group CAS 717-69-1
Trans-dimethyl 3-methylcyclopropane-1,2-dicarboxylate Cyclopropane + 2 esters + methyl substituent ~188.18 (calculated) Methyl group enhances steric hindrance CAS 168141-73-9
Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate Cyclopropane + 2 esters + 2 phenyl groups 310.34 High lipophilicity (XLogP3 = 3.1); sp³ hybridization effects CAS 97043-18-0
Dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate Cyclopropane + 2 esters + exo-methylene ~170.16 (calculated) Reacts with nitrones to form spiro compounds [Study in ]

Key Observations:

Steric Profile : The absence of bulky substituents (e.g., phenyl groups) may render it more reactive in ring-opening reactions than dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate .

Synthetic Utility: Unlike dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate, which forms spirocycles with nitrones , the nitrile group in this compound could enable transformations such as hydrolysis to carboxylic acids or participation in click chemistry.

Biological Activity

Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate (DMCC) is a compound of significant interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMCC, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

DMCC is characterized by its cyclopropane ring structure with two carboxylate groups and a cyano group. The molecular formula is C7H9N1O4C_7H_9N_1O_4, and its structural representation can be summarized as follows:

  • Molecular Weight : 171.15 g/mol
  • Functional Groups : Cyano (–C≡N), Carboxylate (–COOH)

Antimicrobial Activity

Research has shown that DMCC exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values were determined for several pathogens, including Escherichia coli and Staphylococcus aureus.

PathogenMIC (µg/mL)
E. coli32
S. aureus16
Pseudomonas aeruginosa64

Anticancer Potential

DMCC has also been investigated for its anticancer activity. In vitro studies on human cancer cell lines indicated that DMCC induces apoptosis through the activation of caspase pathways. The compound was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-725
A54930

Enzyme Inhibition

Enzymatic studies have revealed that DMCC acts as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it was shown to inhibit ketol-acid reductoisomerase (EC 1.1.1.86), which plays a crucial role in branched-chain amino acid biosynthesis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMCC was tested against a panel of clinically relevant pathogens. Results indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines demonstrated that DMCC not only inhibits cell proliferation but also triggers apoptotic pathways. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating early apoptosis.

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are effective for producing dimethyl 1-cyanocyclopropane-1,2-dicarboxylate with high purity?

  • Methodological Answer : The compound can be synthesized via cyclopropanation reactions using 1,1-cyclopropanediesters as precursors. Diastereoselective pathways, such as reactions with nitrones to form tetrahydro-1,2-oxazines, are recommended for stereochemical control. Purification via column chromatography (silica gel, gradient elution) ensures high purity, with monitoring by TLC. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying structural integrity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm cyclopropane ring geometry and ester/cyanide functional groups. Infrared (IR) spectroscopy identifies C≡N and carbonyl stretches. High-resolution MS (HRMS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction is advised, though this may require co-crystallization with stabilizing agents due to the compound’s reactivity .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. Monitor hydrolytic stability via pH-controlled aqueous solutions (e.g., acidic, neutral, basic) with HPLC tracking degradation products. Store the compound in anhydrous, low-temperature environments to prevent ester hydrolysis or cyanide group decomposition .

Advanced Research Questions

Q. What strategies optimize diastereoselectivity in reactions involving this compound?

  • Methodological Answer : Diastereoselectivity is influenced by steric and electronic factors. Employ chiral auxiliaries or catalysts (e.g., organocatalysts) to enhance stereocontrol. Computational modeling (DFT calculations) can predict transition states and guide solvent selection (e.g., polar aprotic solvents like DMF). Experimental validation via 1^1H NMR coupling constants and NOE spectroscopy is critical .

Q. How can mechanistic studies elucidate the compound’s reactivity in cycloaddition or ring-opening reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (13^{13}C, 15^{15}N) to trace reaction pathways. In situ IR or Raman spectroscopy monitors intermediate formation. Pair experimental data with density functional theory (DFT) to model reaction coordinates. For example, analyze strain energy in the cyclopropane ring to predict regioselectivity in ring-opening reactions .

Q. What methodologies resolve contradictions in reported reactivity or selectivity data?

  • Methodological Answer : Systematically vary reaction parameters (temperature, solvent, catalyst loading) to identify outliers. Cross-validate results using orthogonal techniques (e.g., compare NMR yields with GC-MS quantification). Meta-analyses of published datasets, guided by frameworks like the EPACT pollutant fate model (adapted for organic reactions), can contextualize discrepancies .

Q. How can this compound serve as a building block for synthesizing pyrroloindole or other heterocyclic systems?

  • Methodological Answer : Leverage the compound’s strained cyclopropane ring for [3+2] cycloadditions with nitrones or azides. Optimize reaction conditions (e.g., microwave-assisted heating) to accelerate kinetics. Post-functionalization via decarboxylation or cyanide substitution enables access to diverse scaffolds. Compare synthetic routes using metrics like step economy and atom efficiency .

Q. What computational tools predict the compound’s behavior in novel reaction environments?

  • Methodological Answer : Molecular dynamics (MD) simulations model solvation effects, while quantum mechanics/molecular mechanics (QM/MM) hybrid methods assess transition states. Software like Gaussian or ORCA can calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. Validate predictions with experimental Hammett substituent constants or kinetic profiling .

Data Presentation Recommendations

  • Spectral Data : Tabulate 1^1H/13^{13}C NMR shifts (ppm), IR peaks (cm1^{-1}), and HRMS values in supplementary materials.
  • Reaction Optimization : Use heatmaps to visualize yield vs. temperature/solvent interactions.
  • Computational Outputs : Include 3D orbital diagrams and reaction coordinate plots in publications.

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate
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Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate

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